![molecular formula C18H20N2O2 B2945700 2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941479-33-0](/img/structure/B2945700.png)
2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” is a compound with the molecular formula C17H18N2O2 . It is a benzimidazole derivative, which is a class of compounds known to possess various biological activities .
Molecular Structure Analysis
The molecular structure of “2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” consists of a benzimidazole ring, an ethan-1-ol group, and a phenoxypropyl group . Benzimidazole derivatives are known for their planar structure, which contributes to their wide range of biological activities .Chemical Reactions Analysis
While specific chemical reactions involving “2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol” are not available, benzimidazole derivatives are known to undergo various chemical reactions due to the presence of the benzimidazole moiety .科学的研究の応用
Organic Salts Assembly
Organic salts derived from benzimidazole compounds have been synthesized and characterized, emphasizing the role of hydrogen bonds (N–H⋯O, O–H⋯O, and C–H⋯O) in forming supramolecular architectures. These salts exhibit 3D framework structures, underscoring the importance of weak and strong noncovalent interactions in crystal packing and highlighting the potential of benzimidazole derivatives in materials science (Shouwen Jin et al., 2014).
Photophysical Properties
The photophysical characteristics of benzimidazole derivatives have been extensively studied, revealing their potential in the development of fluorescent materials. These compounds exhibit excited state intra-molecular proton transfer pathways, characterized by single absorption and dual emission features. Their thermal stability up to 200°C makes them promising candidates for various applications in materials science (Vikas Padalkar et al., 2011).
Crystal Engineering
Benzimidazole derivatives have been utilized as synthons in crystal engineering, demonstrating the ability to form two- or three-dimensionally stacked structures through stacking of the protonated benzimidazole groups and N–H⋯Cl hydrogen bonding. This showcases their utility in designing novel molecular architectures (C. J. Matthews et al., 2003).
DNA Binding and Cytotoxicity
Benzimidazole-based Schiff base copper(II) complexes have been synthesized, exhibiting substantial DNA binding through an intercalative mode and significant cytotoxic effects against various cancer cell lines. This highlights their potential in therapeutic applications, particularly in targeting cancer (Anup Paul et al., 2015).
Anion Transport and Sensing
Benzimidazole derivatives have been studied for their anion transport capabilities, with certain modifications leading to a significant increase in activity. Additionally, these compounds have been utilized as fluorescent sensors for metal ions, demonstrating their applicability in sensing technologies (Chen-Chen Peng et al., 2016; G. Suman et al., 2019).
将来の方向性
特性
IUPAC Name |
2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-13-11-18-19-16-9-4-5-10-17(16)20(18)12-6-14-22-15-7-2-1-3-8-15/h1-5,7-10,21H,6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDIRSNQSVHDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

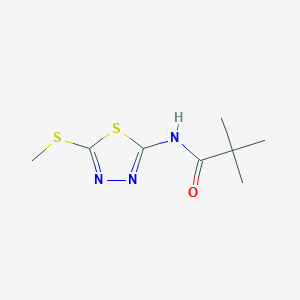
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)
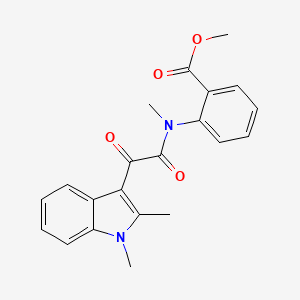
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)
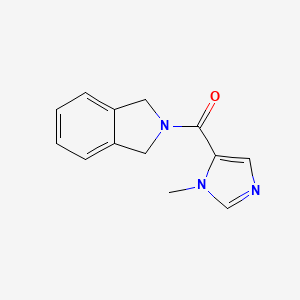
![tert-butyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2945627.png)
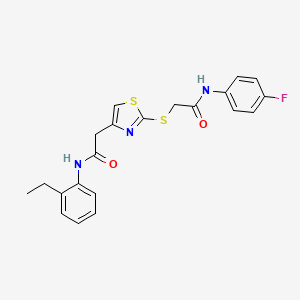

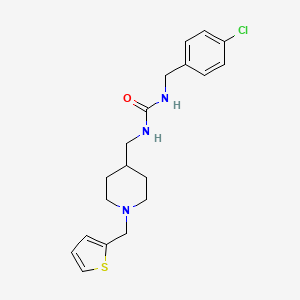
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)
![N-{4-[(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2945637.png)
![1-(3-methoxyphenyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2945638.png)
